molecular formula C20H20BrFN4O B2621700 4-[(2-bromo-4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251590-47-2

4-[(2-bromo-4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B2621700
CAS No.: 1251590-47-2
M. Wt: 431.309
InChI Key: MAYQWFIKEZMVKI-UHFFFAOYSA-N
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Description

This compound is a 1,8-naphthyridine derivative featuring a carboxamide group at position 3, a substituted phenylamino group at position 4 (with bromo and fluoro substituents), and a methyl group at position 5. The 1,8-naphthyridine scaffold is notable for its pharmacological relevance, particularly in cardiovascular and antimicrobial research . Structural analogs of this compound have been studied for their positive inotropic effects and interactions with the (Na⁺ + K⁺)-ATPase enzyme, similar to cardiac glycosides but with distinct binding characteristics .

Properties

IUPAC Name

4-(2-bromo-4-fluoroanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrFN4O/c1-4-26(5-2)20(27)15-11-23-19-14(8-6-12(3)24-19)18(15)25-17-9-7-13(22)10-16(17)21/h6-11H,4-5H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYQWFIKEZMVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=C(C=C(C=C3)F)Br)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-bromo-4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multiple steps, including the formation of the naphthyridine core and subsequent substitution reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-[(2-bromo-4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted naphthyridine derivatives.

Scientific Research Applications

4-[(2-bromo-4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-bromo-4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Positions) Key Structural Differences vs. Target Compound Reference
N-(3-chloro-4-methoxyphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide 1-propyl; 4-oxo; 3-chloro-4-methoxyphenyl Oxo group at position 4; propyl at N1; chloro-methoxy substitution
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide 1-ethyl; 4-oxo; thiazolyl-linked chlorophenyl Thiazole ring linkage; ethyl at N1; oxo group at position 4
6-Bromo-N-(2,4-difluorobenzyl)-4-((2,4-dimethoxybenzyl)amino)-1-((3,4-dimethoxybenzyl)oxy)-... Bromo at position 6; multiple benzyl groups Bromo substitution at position 6; complex benzyl modifications
4-[(3-acetylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide 3-acetylphenylamino at position 4 Acetylphenyl substitution vs. bromo-fluorophenyl

Pharmacological Activity

  • Positive Inotropic Effects: Derivatives of 4-amino-7-methyl-1,8-naphthyridine-3-carboxylic acid (e.g., the target compound) exhibit inotropic activity distinct from cAMP-mediated agents (e.g., isoproterenol) and cardiac glycosides (e.g., ouabain). They inhibit [³H]ouabain binding at tenfold lower concentrations than required for contractile effects, suggesting a unique interaction with the (Na⁺ + K⁺)-ATPase .
  • Substituent Impact :
    • Bromo-Fluorophenyl Group : Enhances binding affinity compared to chlorophenyl or methoxyphenyl analogs (e.g., compound from ).
    • Carboxamide vs. Ester : Diethylcarboxamide derivatives (target compound) show improved metabolic stability over ester analogs (e.g., ethyl carboxylates in ).

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The bromo-fluorophenyl group increases logP compared to unsubstituted or methoxy-containing analogs .
  • Solubility : Diethylcarboxamide improves aqueous solubility versus methyl or propyl carboxamides (e.g., compound in ).

Research Findings and Implications

  • Antimicrobial Potential: 1,8-naphthyridine derivatives with halogenated aryl groups (e.g., bromo-fluoro) have demonstrated antibacterial activity, though this remains underexplored for the target compound .
  • Synthetic Challenges : Bromination and fluorination steps require precise control to avoid by-products, as seen in the synthesis of related compounds (e.g., ).

Biological Activity

The compound 4-[(2-bromo-4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a derivative of naphthyridine, a class of heterocyclic aromatic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound includes several key functional groups:

  • A naphthyridine core , which contributes to its biological activity.
  • Bromo and fluoro substituents that may enhance its potency and selectivity against specific biological targets.
  • An amino group that can participate in hydrogen bonding, influencing its interaction with biological macromolecules.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar naphthyridine derivatives. For instance, derivatives with similar structures demonstrated significant activity against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active compounds . The compound's structure suggests potential antimicrobial effects due to its ability to inhibit bacterial growth and biofilm formation.

Anticancer Potential

Naphthyridine derivatives have been investigated for their anticancer properties. Compounds within this class have shown efficacy as inhibitors of critical pathways involved in tumor growth and metastasis, including:

  • VEGFR-2 : A receptor involved in angiogenesis.
  • c-Kit : A receptor tyrosine kinase implicated in various cancers.

In vitro studies have indicated that modifications in the naphthyridine structure can lead to enhanced inhibitory activity against these targets . The specific compound discussed may exhibit similar properties, warranting further investigation into its anticancer potential.

The mechanisms through which naphthyridine derivatives exert their biological effects often involve:

  • Enzyme inhibition : Many derivatives act as inhibitors of kinases and other enzymes critical for cellular signaling pathways.
  • DNA Intercalation : Some naphthyridines can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

  • Antimicrobial Evaluation : In a study assessing various pyrazole derivatives with structural similarities to naphthyridines, it was found that certain modifications led to increased antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis. The tested compounds showed significant biofilm inhibition compared to standard antibiotics like Ciprofloxacin .
  • Cancer Cell Line Studies : Preliminary studies on similar naphthyridine derivatives indicated promising results in inhibiting cancer cell proliferation in vitro. For example, compounds targeting MET and c-Kit showed IC50 values indicating effective inhibition at low concentrations .

Data Table: Biological Activity Summary

Activity TypeTarget Pathogen/Cell LineMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mL
Anticancer (c-Kit)Various cancer cell linesIC50 ~329.6 nM
Anticancer (VEGFR-2)Various cancer cell linesVaries by derivative

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